molecular formula C10H11BrO2S B13892504 Ethyl 3-bromo-5-(methylthio)benzoate

Ethyl 3-bromo-5-(methylthio)benzoate

Cat. No.: B13892504
M. Wt: 275.16 g/mol
InChI Key: QZHYEQNOSKRIAG-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-(methylthio)benzoate is an organic compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 g/mol . It is a derivative of benzoic acid and contains a bromine atom at the 3-position and a methylthio group at the 5-position on the benzene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-5-(methylthio)benzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methylthiobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-(methylthio)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 3-bromo-5-(methylthio)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-5-(methylthio)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methylthio groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 3-bromo-5-(methylthio)benzoate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

ethyl 3-bromo-5-methylsulfanylbenzoate

InChI

InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-8(11)6-9(5-7)14-2/h4-6H,3H2,1-2H3

InChI Key

QZHYEQNOSKRIAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)Br)SC

Origin of Product

United States

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